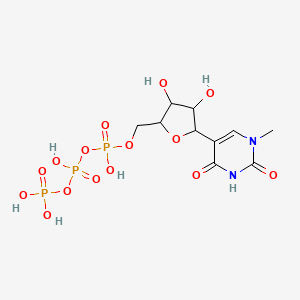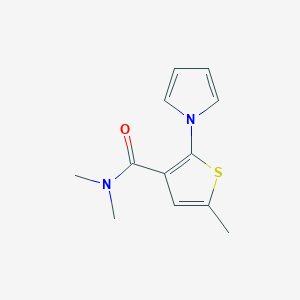
4-((5-Nitropyridin-2-yl)amino)-4-oxobut-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((5-Nitropyridin-2-yl)amino)-4-oxobut-2-enoic acid is a complex organic compound that features a nitropyridine moiety attached to an amino acid derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((5-Nitropyridin-2-yl)amino)-4-oxobut-2-enoic acid typically involves the following steps:
Nitration of Pyridine: Pyridine is nitrated using a mixture of nitric acid and sulfuric acid to yield 5-nitropyridine.
Coupling Reaction: The amino derivative is coupled with a suitable acid chloride or anhydride to form the final product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure safety and efficiency. Continuous flow methods help in managing highly exothermic reactions and minimizing the formation of by-products .
Analyse Des Réactions Chimiques
Types of Reactions
4-((5-Nitropyridin-2-yl)amino)-4-oxobut-2-enoic acid can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Substitution: Ammonia or amines under basic conditions.
Major Products
Reduction: Conversion of the nitro group to an amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-((5-Nitropyridin-2-yl)amino)-4-oxobut-2-enoic acid has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of novel heterocyclic compounds with potential medicinal properties.
Organic Synthesis: Used in the preparation of complex organic molecules and as an intermediate in various synthetic pathways.
Biological Studies: Investigated for its potential biological activities and interactions with biological targets.
Mécanisme D'action
The mechanism of action of 4-((5-Nitropyridin-2-yl)amino)-4-oxobut-2-enoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amine, which can then participate in various biochemical pathways. The compound’s effects are mediated through its interactions with enzymes and receptors in biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Nitropyridine: Similar in structure but differs in the position of the nitro group.
5-Nitropyridine-2-sulfonic acid: Contains a sulfonic acid group instead of the amino acid derivative.
Uniqueness
4-((5-Nitropyridin-2-yl)amino)-4-oxobut-2-enoic acid is unique due to its specific combination of a nitropyridine moiety with an amino acid derivative, which imparts distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C9H7N3O5 |
|---|---|
Poids moléculaire |
237.17 g/mol |
Nom IUPAC |
4-[(5-nitropyridin-2-yl)amino]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C9H7N3O5/c13-8(3-4-9(14)15)11-7-2-1-6(5-10-7)12(16)17/h1-5H,(H,14,15)(H,10,11,13) |
Clé InChI |
QHJUXQQQLBCREG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC=C1[N+](=O)[O-])NC(=O)C=CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![(1S,4R,7R,8R)-7,8-bis(phenylmethoxy)bicyclo[2.2.2]oct-5-en-2-one](/img/structure/B12516818.png)
![ethyl 3-[[2-[4-(N'-hydroxycarbamimidoyl)phenyl]-1-oxo-2,8-diazaspiro[4.5]decane-8-carbonyl]amino]propanoate](/img/structure/B12516824.png)
![4-[3-(Benzyloxy)-4-methoxyphenyl]-1-diazoniobut-1-en-2-olate](/img/structure/B12516825.png)
![2-Butanone, 3-[(4-methoxyphenyl)methoxy]-4-(phenylmethoxy)-, (3R)-](/img/structure/B12516832.png)

![2-[(4-ethylsulfonylphenyl)methyl]-6-fluoro-5-[2-(trifluoromethoxy)phenyl]-1H-benzimidazole](/img/structure/B12516837.png)

